molecular formula C23H32N6O3 B2745061 7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 714932-16-8

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2745061
CAS RN: 714932-16-8
M. Wt: 440.548
InChI Key: GOEXHWIVAOJWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H32N6O3 and its molecular weight is 440.548. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • The synthesis of new derivatives of the compound has been reported, with studies focusing on their cardiovascular activity, including antiarrhythmic and hypotensive effects. Notably, some derivatives exhibited strong prophylactic antiarrhythmic activity in experimentally induced arrhythmia and hypotensive activity in animal models (Chłoń-Rzepa et al., 2004).
  • Another research avenue involves the synthesis of novel compounds derived from visnaginone and khellinone, demonstrating significant analgesic and anti-inflammatory activities. These compounds were evaluated as cyclooxygenase inhibitors and showed promising results compared to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial and Anti-tuberculosis Properties

  • A series of purine-linked piperazine derivatives were synthesized targeting Mycobacterium tuberculosis. These compounds aimed at disrupting the biosynthesis of the peptidoglycan, demonstrating promising anti-mycobacterial activity and offering a potential therapeutic approach against tuberculosis (Konduri et al., 2020).

Analgesic and Anti-inflammatory Effects

  • Studies have also investigated the analgesic activity of new 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives with carboxylic, ester, or amide moieties. These compounds displayed significant analgesic and anti-inflammatory effects in vivo, indicating their potential as new analgesic agents (Zygmunt et al., 2015).

properties

IUPAC Name

7-hexyl-8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O3/c1-4-5-6-7-12-29-19-20(26(2)23(31)25-21(19)30)24-22(29)28-15-13-27(14-16-28)17-8-10-18(32-3)11-9-17/h8-11H,4-7,12-16H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEXHWIVAOJWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(N=C1N3CCN(CC3)C4=CC=C(C=C4)OC)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-hexyl-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

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